Elafibranor

描述

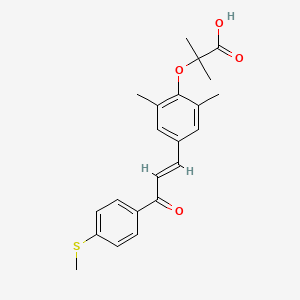

Elafibranor, also known by its chemical name 2-[2,6-Dimethyl-4-[3-[4-(methylthio)phenyl]-3-oxo-1(E)-propenyl]phenoxy]-2-methylpropanoic acid, is a medication primarily used for the treatment of primary biliary cholangitis . It is a dual peroxisome proliferator-activated receptor alpha and delta agonist . This compound has shown promise in treating various metabolic and liver diseases, including nonalcoholic steatohepatitis .

准备方法

The synthesis of Elafibranor involves several key steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-(methylthio)benzaldehyde and 2,6-dimethylphenol.

Key Reactions: The key reactions include aldol condensation, esterification, and etherification.

Reaction Conditions: The reactions are typically carried out under controlled temperatures and pH conditions to ensure high yield and purity.

Industrial Production: On an industrial scale, the production of this compound involves optimization of reaction conditions to maximize yield and minimize impurities.

化学反应分析

Elafibranor undergoes various chemical reactions:

Oxidation: this compound can be oxidized to form its corresponding sulfoxide and sulfone derivatives.

Reduction: Reduction of this compound can lead to the formation of its alcohol derivatives.

Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring.

Common Reagents and Conditions: Common reagents include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Reactions are typically carried out under mild conditions to prevent degradation of the compound.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, and alcohol derivatives.

科学研究应用

Alcoholic Liver Disease (ALD)

Recent studies indicate that Elafibranor shows promise in treating Alcoholic Liver Disease. In a preclinical model, it was found to restore levels of peroxisome proliferator-activated receptors and improve autophagy dysfunction, thereby mitigating hepatic damage and intestinal barrier disruption caused by prolonged ethanol consumption .

Nonalcoholic Steatohepatitis (NASH)

This compound has been evaluated for its efficacy in NASH treatment. A randomized phase 2 trial demonstrated that while the drug did not significantly outperform placebo across all patients, those with more severe disease showed notable improvements in liver function tests . This suggests that this compound may be particularly beneficial for patients with advanced stages of NASH.

Primary Biliary Cholangitis (PBC)

This compound is currently being studied for its effects on Primary Biliary Cholangitis, a chronic liver disease characterized by progressive destruction of bile ducts. In a phase III trial (ELFIDENCE), this compound is being compared to placebo to assess its ability to prevent liver deterioration in patients who have not adequately responded to standard treatments . Early results indicate that it may improve liver blood tests associated with PBC.

Summary of Clinical Trials

| Study Type | Condition | Objective | Findings |

|---|---|---|---|

| Phase II | NASH | Compare efficacy against placebo | No significant difference overall; severe cases showed improvement |

| Phase III | PBC | Evaluate long-term outcomes vs. placebo | Aims to determine if this compound prevents liver deterioration |

| Preclinical | ALD | Investigate effects on hepatic damage | Restored PPAR levels and improved autophagy in models |

作用机制

Elafibranor exerts its effects through the activation of peroxisome proliferator-activated receptors alpha and delta. These receptors are involved in the regulation of lipid metabolism, glucose homeostasis, and inflammation . By activating these receptors, this compound helps to reduce bile acid synthesis, improve insulin sensitivity, and decrease inflammation . The molecular targets include genes involved in fatty acid oxidation, lipid transport, and glucose metabolism .

相似化合物的比较

Elafibranor is unique compared to other similar compounds due to its dual activation of peroxisome proliferator-activated receptors alpha and delta. Similar compounds include:

Fenofibrate: Primarily activates peroxisome proliferator-activated receptor alpha and is used to treat hyperlipidemia.

Pioglitazone: Activates peroxisome proliferator-activated receptor gamma and is used to treat type 2 diabetes.

Obeticholic Acid: Activates the farnesoid X receptor and is used to treat primary biliary cholangitis.

This compound’s dual activation mechanism provides a broader therapeutic potential, particularly in treating complex metabolic and liver diseases .

生物活性

Elafibranor, also known as GFT505, is a dual agonist of the peroxisome proliferator-activated receptors (PPARs) α and δ. It has emerged as a promising therapeutic agent for conditions such as non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC). This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, pharmacodynamics, clinical efficacy, and safety profile.

This compound exerts its biological effects primarily through the activation of PPARα and PPARδ. These nuclear receptors play crucial roles in regulating lipid metabolism, glucose homeostasis, and inflammatory responses:

- PPARα Activation : Predominantly expressed in the liver, PPARα activation enhances fatty acid oxidation and reduces triglyceride levels. This receptor's activation is linked to improved insulin sensitivity and reduced hepatic steatosis.

- PPARδ Activation : This receptor is involved in energy metabolism and inflammation. Its activation promotes fatty acid oxidation in various tissues, including skeletal muscle and liver, thus contributing to metabolic regulation.

Both receptors are integral to the drug's therapeutic effects in metabolic disorders.

Pharmacodynamics

This compound has shown significant effects on various metabolic parameters. Clinical studies have demonstrated improvements in lipid profiles and glucose metabolism:

| Metabolic Parameter | Effect |

|---|---|

| Triglycerides | Significant reduction |

| LDL-Cholesterol | Decrease observed |

| HDL-Cholesterol | Improvement noted |

| Fasting Glucose | Reduction of -0.98 ± 0.56 mmol/L (p = 0.038) |

| HbA1c | Decrease of -0.46% (p < 0.05) |

| HOMA-IR | Reduction by 50% (p < 0.05) |

| C-peptide | Decrease by 30% (p < 0.05) |

| Fructosamine | Reduction by 10% (p < 0.01) |

These findings indicate this compound's potential to improve metabolic dysfunctions associated with NASH and other related conditions .

Clinical Efficacy

This compound has been evaluated in several clinical trials, particularly for its efficacy in treating NASH:

- Phase 2 Trials : Initial studies indicated that this compound significantly improved liver histology and metabolic parameters in patients with NASH .

- Phase 3 Trials : The RESOLVE-IT trial aimed to assess the long-term effects of this compound on NASH resolution. Although interim results showed no significant effect on NASH resolution when used alone, ongoing studies are exploring combination therapies .

Case Studies

Recent research has highlighted this compound's beneficial effects in specific patient populations:

- A multicenter study involving patients with NASH demonstrated that this compound treatment led to a notable decrease in alanine aminotransferase (ALT) levels, a key marker of liver function. The mean ALT levels decreased significantly from baseline after treatment .

- In another study focusing on patients with PBC, this compound reduced alkaline phosphatase levels and improved overall liver function tests, showcasing its dual action on both lipid metabolism and liver health .

Safety Profile

This compound has been generally well tolerated across various studies:

- Most participants completed the treatment duration without serious adverse events or significant discontinuations due to side effects .

- The pharmacokinetics indicate that this compound achieves steady-state concentrations within a week of dosing, with high plasma protein binding (~99.7%), suggesting a favorable safety profile for chronic use .

属性

IUPAC Name |

2-[2,6-dimethyl-4-[(E)-3-(4-methylsulfanylphenyl)-3-oxoprop-1-enyl]phenoxy]-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24O4S/c1-14-12-16(13-15(2)20(14)26-22(3,4)21(24)25)6-11-19(23)17-7-9-18(27-5)10-8-17/h6-13H,1-5H3,(H,24,25)/b11-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFLFKFHDSCQHOL-IZZDOVSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC(C)(C)C(=O)O)C)C=CC(=O)C2=CC=C(C=C2)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1OC(C)(C)C(=O)O)C)/C=C/C(=O)C2=CC=C(C=C2)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601045330 | |

| Record name | Elafibranor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601045330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

GFT505 is an oral treatment that acts on the 3 sub-types of PPAR (PPARa, PPARg, PPARd) with a preferential action on PPARa. It has a sophisticated mechanism of action. It is able to differentially recruit cofactors to the nuclear receptor, which subsequently lead to differential regulation of genes and biological effect. Therefore, the ability to identify and profile the activity of selective nuclear receptor modulator (SNuRMs) is a powerful approach to select innovative drug candidates with improved efficacy and diminished side effects. These pluripotent and multimodal molecules have significant positive effects on obesity, insulin-resistance and diabetes, atherosclerosis, inflammation, and the lipid triad (increasing of HDL cholesterol, lowering of triglycerides and LDL cholesterol). | |

| Record name | Elafibranor | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05187 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

923978-27-2, 824932-88-9 | |

| Record name | 2-[2,6-Dimethyl-4-[(1E)-3-[4-(methylthio)phenyl]-3-oxo-1-propen-1-yl]phenoxy]-2-methylpropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=923978-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Elafibranor [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0824932889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Elafibranor [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0923978272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Elafibranor | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05187 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Elafibranor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601045330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[2,6-dimethyl-4-[(1E)-3-[4-(methylthio)phenyl]-3-oxo-1-propen-1-yl]phenoxy]-2-methylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ELAFIBRANOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2J3H5C81A5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。